molecular formula C14H20N2NaO5S2 B10799506 CID 129626441

CID 129626441

Cat. No.: B10799506
M. Wt: 383.4 g/mol
InChI Key: KLFGPFPKKRXYBU-SHJDMIRESA-N
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Description

BO3482 is a dithiocarbamate carbapenem compound known for its antimicrobial properties. It is particularly effective against methicillin-resistant Staphylococci, with a minimum inhibitory concentration of 6.25 micrograms per milliliter . This compound has shown significant potential in combating bacterial infections, especially those caused by resistant strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthesis typically involves the following steps:

    Formation of the carbapenem core: This involves the cyclization of a beta-lactam ring with a thiazolidine ring.

    Introduction of the dithiocarbamate group: This step involves the reaction of the carbapenem core with a dithiocarbamate reagent under controlled conditions.

Industrial Production Methods

The industrial production of BO3482 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of the carbapenem core: Using large-scale reactors to produce the carbapenem core.

    Addition of the dithiocarbamate group: This step is carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BO3482 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiocarbamate group to thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiocarbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BO3482 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of dithiocarbamate carbapenems.

    Biology: Investigated for its antimicrobial properties against resistant bacterial strains.

    Medicine: Potential therapeutic agent for treating infections caused by methicillin-resistant Staphylococcus aureus.

    Industry: Used in the development of new antimicrobial agents and as a reference compound in quality control.

Mechanism of Action

BO3482 exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins, which are essential for cell wall synthesis in bacteria . By binding to these proteins, BO3482 disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

    Cilastatin: Often combined with imipenem to prevent its degradation by renal enzymes.

Uniqueness of BO3482

BO3482 is unique due to its dithiocarbamate group, which enhances its activity against methicillin-resistant Staphylococci. This structural feature distinguishes it from other carbapenems and contributes to its potent antimicrobial properties .

Properties

Molecular Formula

C14H20N2NaO5S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21);/t6-,7-,8-,9-;/m1./s1

InChI Key

KLFGPFPKKRXYBU-SHJDMIRESA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)[C@@H](C)O.[Na]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na]

Origin of Product

United States

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